(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885363
InChI: InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5-
SMILES:
Molecular Formula: C17H11F3S
Molecular Weight: 304.3 g/mol

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

CAS No.:

Cat. No.: VC15885363

Molecular Formula: C17H11F3S

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene -

Specification

Molecular Formula C17H11F3S
Molecular Weight 304.3 g/mol
IUPAC Name (9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene
Standard InChI InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5-
Standard InChI Key UIMQNVZBCXVRPK-XGICHPGQSA-N
Isomeric SMILES C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
Canonical SMILES C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene features a tricyclic thioxanthene core, with a sulfur atom replacing the oxygen in the xanthene structure. The Z-configuration of the allylidene group at position 9 introduces stereochemical specificity, while the electron-withdrawing trifluoromethyl group at position 2 influences electronic distribution and reactivity .

Physicochemical Characteristics

The compound’s molecular formula is C₁₇H₁₁F₃S, with a molecular weight of 304.3 g/mol . Key spectral data include:

  • IR Spectroscopy: Absorptions corresponding to C-F stretching (1174 cm⁻¹) and C=S vibrations (702 cm⁻¹) .

  • NMR: Distinct signals for the allylidene protons (δ 5.2–5.8 ppm) and trifluoromethyl carbon (δ 122–125 ppm, quartets in ¹⁹F NMR) .

PropertyValueSource Citation
Molecular FormulaC₁₇H₁₁F₃S
Molecular Weight304.3 g/mol
CAS Registry Number28973-34-4
Key IR Absorptions1174, 702 cm⁻¹

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves a two-step process derived from methodologies for related thioxanthenes :

  • Condensation: o-Mercaptobenzoic acid reacts with p-mesyl benzotrifluoride in an organic solvent (e.g., DMF) using sodium hydroxide as a base, forming 2-(p-trifluoromethylthiophenyl)benzoic acid.

  • Cyclodehydration: The intermediate undergoes dehydration with agents like polyphosphoric acid, yielding the thioxanthene core. The allylidene group is introduced via Wittig or Horner-Wadsworth-Emmons reactions, preserving the Z-configuration through controlled reaction conditions .

Optimization and Yield

Key parameters for maximizing yield (reported up to 85% in analogous syntheses ):

  • Temperature: Cyclodehydration at 30–100°C prevents side reactions.

  • Catalysts: TMAF (tetramethylammonium fluoride) enhances reaction rates in polar aprotic solvents .

  • Workup: pH adjustment to 3–3.5 during isolation minimizes hydrolysis of the trifluoromethyl group .

Analytical and Regulatory Applications

Role as a Reference Standard

As a pharmacopeial reference material (USP/EP), this compound ensures batch-to-batch consistency of flupentixol through:

  • HPLC Calibration: Retention time and peak area reproducibility .

  • Impurity Quantification: Detection of des-allylidene or oxidized analogs at ≤0.1% levels .

Method Validation

Studies utilizing this standard validate:

  • Specificity: Resolution from flupentixol and its diastereomers.

  • Linearity: R² >0.999 across 50–150% of the target concentration .

Pharmacological Relevance

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Group: Increases lipophilicity (logP ≈6.3 ), aiding blood-brain barrier penetration.

  • Allylidene Configuration: Z-isomer shows superior stability over E-configuration in accelerated degradation studies .

Quality Control and Compliance

Regulatory Adherence

The compound meets ICH Q2(R1) guidelines for:

  • Accuracy: 98–102% recovery in spiked samples.

  • Precision: RSD ≤2.0% for intra-day assays .

Stability Considerations

  • Thermal Stability: Decomposition <1% after 6 months at 25°C.

  • Photostability: Protected from UV light due to thioxanthene’s photosensitivity .

Industrial and Research Implications

Scalability Challenges

  • Cost of Raw Materials: p-Mesyl benzotrifluoride requires multi-step synthesis, contributing to 60% of production costs .

  • Stereochemical Control: Chiral HPLC ensures Z-configuration purity >99.5% .

Future Directions

  • Continuous Flow Synthesis: Potential to reduce reaction times by 40% compared to batch processes.

  • Green Chemistry: Replacement of DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics .

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